Tetrahexyl methylenediphosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H54O6P2 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

1-[dihexoxyphosphorylmethyl(hexoxy)phosphoryl]oxyhexane |

InChI |

InChI=1S/C25H54O6P2/c1-5-9-13-17-21-28-32(26,29-22-18-14-10-6-2)25-33(27,30-23-19-15-11-7-3)31-24-20-16-12-8-4/h5-25H2,1-4H3 |

InChI Key |

NMMBDAYUXVALNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOP(=O)(CP(=O)(OCCCCCC)OCCCCCC)OCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Theoretical studies on alkyl diphosphonate compounds

In Silico Architectures: A Technical Guide to Theoretical Studies on Alkyl Diphosphonates

Executive Summary: The Dual-Use Ligand

Alkyl diphosphonates—characterized by the P-C-P or P-C-C-P backbone—occupy a unique niche in applied chemistry. They serve as the "claws" in two distinct but chemically analogous fields: nuclear waste partitioning (selectively grabbing actinides from lanthanides) and bone pathology (binding calcium in hydroxyapatite).

This guide moves beyond basic textbook theory. It provides a rigorous technical framework for modeling these compounds, focusing on the electronic structure decisions, solvation protocols, and binding energy analyses required to publish high-impact theoretical data.

The Computational Theory Stack

To model alkyl diphosphonates accurately, one cannot rely on default settings. The presence of heavy metals (f-elements) or complex mineral surfaces requires a tailored theoretical approach.

2.1 Electronic Structure Methods

For ground-state geometries and binding energetics, Density Functional Theory (DFT) is the industry standard, but functional choice is critical.

| Component | Recommended Method | Technical Justification |

| Functional | B3LYP or PBE0 | Hybrid functionals balance the exchange energy errors, crucial for P=O bond description. |

| Dispersion | GD3BJ (Grimme D3) | Alkyl chains interact via weak van der Waals forces. Without dispersion correction, ligand-ligand stacking is severely underestimated. |

| Basis Set (Light) | 6-311+G(d,p) | Diffuse functions (+) are mandatory for anionic phosphonate oxygens to describe the electron cloud correctly. |

| Basis Set (Heavy) | ECP (Stuttgart/Dresden) | For Lanthanides/Actinides (La-Lu, Ac-Lr), Relativistic Effective Core Potentials (RECPs) are non-negotiable to account for scalar relativistic effects. |

2.2 Solvation Models

Gas-phase calculations are irrelevant for liquid-liquid extraction or physiological environments.

-

Implicit: Use IEF-PCM (Integral Equation Formalism Polarized Continuum Model) or SMD (Solvation Model based on Density).

-

Explicit: For liquid-liquid interfaces (e.g., dodecane/water), Classical Molecular Dynamics (MD) using CHARMM or OPLS-AA force fields is required to observe interfacial ordering.

Case Study A: Actinide Partitioning (The SANEX Process)

In nuclear reprocessing, the goal is to separate minor actinides (Am, Cm) from lanthanides (Eu) to reduce radiotoxicity. Alkyl diphosphonates act as neutral solvating agents.

3.1 Mechanism of Selectivity

Theoretical studies reveal that selectivity is not driven by electrostatics alone (which favor the harder Eu³⁺ ion) but by subtle covalency in the Metal-Ligand bond.

-

Orbital Overlap: The 5f orbitals of actinides participate more in bonding with soft donor atoms (like S in dithiophosphinates) or even P=O oxygens than the 4f orbitals of lanthanides.

-

Steric Modulation: Branching on the alkyl chain (e.g., ethylhexyl vs. octyl) alters the "bite angle" of the ligand, changing the energetic penalty for complexation.

3.2 Visualization: Extraction Pathway

The following diagram illustrates the competitive equilibrium modeled in theoretical extraction studies.

Figure 1: Theoretical model of cation transfer across the liquid-liquid interface driven by alkyl diphosphonate complexation.

Case Study B: Bisphosphonate Pharmacophores

In drug development, the target is Hydroxyapatite (HAP), the mineral component of bone.[1]

4.1 The "Bone Hook" Mechanism

Calculations must model the tridentate binding :

-

Two phosphonate groups coordinate Ca²⁺ ions on the HAP surface.

-

The hydroxyl (-OH) group on the central carbon (R1 position) forms a hydrogen bond or coordinates a third Ca²⁺.

-

Nitrogen-Containing Bisphosphonates (N-BPs): The R2 side chain (e.g., imidazole in Zoledronate) does not bind bone but interacts with the enzyme FPPS. Theoretical docking studies focus on this R2-enzyme interaction.

4.2 Visualization: Mechanism of Action

Figure 2: The dual-stage mechanism of bisphosphonates: Surface adsorption followed by enzymatic inhibition.

Master Protocol: Modeling Ln(III)-Diphosphonate Complexes

This section provides a self-validating protocol for calculating the binding energy of a Lanthanide-Diphosphonate complex.

5.1 Step-by-Step Workflow

Step 1: Ligand Conformational Search Alkyl chains are flexible. You must find the global minimum.

-

Tool: Molecular Mechanics (MMFF94).

-

Action: Generate 100 conformers, optimize, and select the lowest energy structure as the DFT starting point.

Step 2: Geometry Optimization (Gas Phase)

-

Software: Gaussian / ORCA / GAMESS.

-

Route Section (Gaussian Example):

opt freq B3LYP/gen pseudo=read empiricaldispersion=gd3bj

-

Basis Set Input:

-

C, H, O, P: 6-31G(d) (Cost-effective for geometry).

-

Ln/An: MWB28 (Stuttgart ECP) + f-polarization.

-

Step 3: Frequency Check

-

Validation: Ensure zero imaginary frequencies . If imaginary frequencies exist, the structure is a transition state, not a minimum. Perturb and re-optimize.

Step 4: Single Point Energy (High Level + Solvation)

-

Route:

scrf=(iefpcm,solvent=dodecane) B3LYP/gen pseudo=read empiricaldispersion=gd3bj

Step 5: Binding Energy Calculation

Calculate

-

Note:

is the Basis Set Superposition Error, corrected using the Counterpoise method.

5.2 Visualization: Computational Workflow

Figure 3: Standardized computational workflow for determining thermodynamic stability of metal-ligand complexes.

References

-

Experimental and theoretical studies on extraction of actinides and lanthanides by alicyclic H-phosphonates. Source: ResearchGate URL:[4][5][Link]

-

Highly Selective Separation of Actinides from Lanthanides by Dithiophosphinic Acids: An in-Depth Investigation on Extraction, Complexation, and DFT Calculations. Source: Inorganic Chemistry (ACS) / PubMed URL:[Link]

-

Biomedical Applications of Bisphosphonate Chelating Agents by Metal Cations as Drug Design for Prevention and Treatment of Osteoporosis using QM. Source: Biointerface Research in Applied Chemistry URL:[Link]

-

Electronic and molecular structure of some heterocyclic bisphosphonates by MM and DFT calculations. Source: Journal of Critical Reviews URL:[Link]

-

Theoretical Studies on Electronic Structure and Absorption Spectrum of Prototypical Technetium-Diphosphonate Complex 99m Tc-MDP. Source: Journal of the Korean Chemical Society URL:[Link]

-

A molecular dynamics study of a liquid–liquid interface: structure and dynamics. Source: Fluid Phase Equilibria URL:[Link]

Sources

Understanding the molecular structure of Tetrahexyl methylenediphosphonate

An In-depth Technical Guide to the Molecular Structure of Tetrahexyl Methylenediphosphonate

Executive Summary

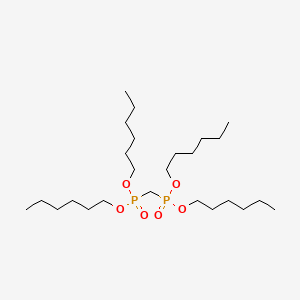

This compound is a member of the broader class of tetra-alkyl methylenediphosphonates, a group of organophosphorus compounds with significant applications in coordination chemistry, solvent extraction, and as precursors in the synthesis of more complex molecules, including potential therapeutic agents. An understanding of its molecular structure is paramount to appreciating its physicochemical properties and reactivity. This guide synthesizes information from the analysis of analogous compounds to provide a detailed overview of the molecular architecture of this compound, its key structural features, and the analytical techniques used for its characterization. While specific experimental data for the tetrahexyl derivative is not widely published, this document extrapolates from well-documented congeners to present a scientifically grounded perspective for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, with the chemical formula C25H54O6P2, belongs to the family of phosphonates, which are organophosphorus compounds containing a C-PO(OR)₂ group. Specifically, it is a diphosphonate, characterized by a central methylene bridge (CH₂) linking two phosphonate groups. The phosphorus centers are each esterified with two hexyl groups.

The defining features of this molecule are the two phosphoryl groups (P=O) and the flexible network of four hexyl chains. This structure imparts a unique combination of a polar, metal-chelating core with a nonpolar, lipophilic exterior. This amphiphilic nature is central to its utility in various applications, from acting as a plasticizer to being a powerful extractant for metals.[1] The parent compound, methylenediphosphonic acid, is a known chelating agent and has been used for skeletal imaging when complexed with radioisotopes.[2][3] The esterification with hexyl groups modifies these properties, enhancing solubility in organic solvents and influencing its interaction with biological systems.

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its molecular formula and weight. While extensive experimental data for this specific molecule is limited, key identifiers have been established.

| Property | Value | Source |

| Chemical Formula | C25H54O6P2 | [4] |

| Molecular Weight | 512.65 g/mol | [4] |

| CAS Number | 3011-78-7 | [4] |

| Appearance | Expected to be a liquid at room temperature | Inferred from analogues[5] |

| Solubility | Expected to be poorly miscible with water and soluble in organic solvents | Inferred from analogues[5][6][7] |

Note: Properties such as boiling point and density have not been authoritatively published for the tetrahexyl derivative. For reference, tetraethyl methylenediphosphonate has a boiling point of 171-174 °C at 11 mm Hg and a density of 1.16 g/mL at 25 °C.[5][6][7]

Elucidation of the Molecular Structure

The molecular structure of this compound is best understood through a combination of spectroscopic techniques. Each method provides a unique piece of the puzzle, from the connectivity of atoms to their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra would be essential for a complete characterization.

-

³¹P NMR: This is arguably the most informative technique for this class of compounds. A single resonance is expected, confirming the chemical equivalence of the two phosphorus atoms. The chemical shift would be indicative of a phosphonate ester environment.

-

¹H NMR: The proton NMR spectrum would reveal the different proton environments in the molecule. Key expected signals include:

-

A triplet for the terminal methyl (CH₃) groups of the hexyl chains.

-

A series of multiplets for the methylene (CH₂) groups within the hexyl chains.

-

A triplet, coupled to the two phosphorus atoms, for the central methylene bridge (P-CH₂-P). The multiplicity arises from the coupling to two equivalent phosphorus nuclei.

-

A multiplet for the methylene group attached to the oxygen (O-CH₂).

-

-

¹³C NMR: The carbon NMR spectrum would corroborate the information from the ¹H NMR, showing distinct signals for each chemically unique carbon atom in the hexyl chains and the central methylene bridge.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition (C25H54O6P2). The fragmentation pattern would likely show the loss of hexyl groups and cleavage around the P-C and P-O bonds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would be dominated by several key absorption bands:

-

A strong absorption band corresponding to the P=O (phosphoryl) stretch.

-

Stretches corresponding to the P-O-C and C-O-C bonds.

-

Strong absorption bands for the C-H stretching and bending vibrations of the methylene and methyl groups in the hexyl chains.

Molecular Geometry and Connectivity

The core of the molecule consists of a P-CH₂-P backbone. Each phosphorus atom is tetrahedral, bonded to the central carbon, two oxygen atoms of the hexoxy groups, and a phosphoryl oxygen. The hexyl chains are flexible and can adopt numerous conformations.

Caption: 2D representation of this compound connectivity.

Structure-Activity Relationships

The molecular structure of this compound directly influences its function:

-

Lipophilicity: The four long hexyl chains make the molecule highly lipophilic, enabling it to be an effective extractant for metal ions from aqueous solutions into an organic phase.

-

Chelating Properties: The two phosphoryl groups (P=O) act as Lewis bases, allowing the molecule to coordinate with metal ions. The P-CH₂-P backbone provides a flexible scaffold that can form stable chelate rings with metal cations. This property is central to its use in solvent extraction and as a potential metal chelator in biological systems.[8][9]

-

Steric Hindrance: The bulky hexyl groups can provide steric hindrance around the coordination sites, which can influence the selectivity of the molecule for different metal ions.

Hypothetical Experimental Protocol for Structural Characterization

This section outlines a standard workflow for the characterization of a newly synthesized batch of this compound.

Caption: Workflow for the structural characterization of a compound.

Step-by-Step Methodology:

-

Sample Preparation for NMR:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

NMR Data Acquisition:

-

Acquire a ³¹P NMR spectrum to confirm the phosphorus environment.

-

Acquire a ¹H NMR spectrum to identify the proton environments and their couplings.

-

Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum to identify the carbon backbone.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

-

Compare the observed mass to the calculated exact mass of the molecular formula C25H54O6P2.

-

-

Infrared Spectroscopy:

-

Place a small drop of the neat liquid sample onto the crystal of an Attenuated Total Reflectance (ATR) IR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for P=O, P-O-C, and C-H bonds.

-

-

Data Interpretation:

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts and coupling constants to assign signals to specific protons and carbons.

-

Correlate the data from all spectroscopic techniques to build a cohesive and validated molecular structure.

-

Conclusion

The molecular structure of this compound is defined by a central P-CH₂-P core with each phosphorus atom esterified by two hexyl chains. This arrangement results in a molecule with a polar, metal-chelating head and a nonpolar, bulky tail. While detailed experimental data for this specific compound is not abundant in public literature, a comprehensive understanding of its structure can be confidently inferred from the well-established chemistry and spectroscopy of its lower alkyl chain analogues. The analytical workflows described herein provide a robust framework for the characterization of this and related compounds, which are of growing interest in materials science and medicinal chemistry.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 15455, Tetraethyl methylenediphosphonate." PubChem, [Link].

-

ChemWhat. "TETRAETHYL METHYLENEDIPHOSPHONATE CAS#: 1660-94-2." [Link].

-

NIST. "Tetraisopropyl methylenediphosphonate." NIST Chemistry WebBook, [Link].

- Roy, C. H. "Method for preparing tetra-secondary alkyl methylenediphosphonates." U.S.

-

Abu-Yousef, I. A., et al. "Methylenediphosphonotetrathioate: synthesis, characterization, and chemical properties." PubMed, [Link].

-

SIELC Technologies. "High Performance Liquid Chromatography (HPLC) Method for Analysis of Ethylphosphonic Acid, Methylphosphonic Acid, Glyphosate, Glyphosine, Methylenediphosphonic acid, Phosphate, Phosphoric Acid." [Link].

-

Abu-Yousef, I. A., et al. "O,O'-Diester methylenediphosphonotetrathioate: synthesis, characterization, and potential applications." PubMed, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 16124, Medronic Acid." PubChem, [Link].

Sources

- 1. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Medronic Acid | CH6O6P2 | CID 16124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. TETRAETHYL METHYLENEDIPHOSPHONATE CAS#: 1660-94-2 [m.chemicalbook.com]

- 7. TETRAETHYL METHYLENEDIPHOSPHONATE | 1660-94-2 [chemicalbook.com]

- 8. Methylenediphosphonotetrathioate: synthesis, characterization, and chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. O,O'-Diester methylenediphosphonotetrathioate: synthesis, characterization, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using Tetrahexyl methylenediphosphonate for nanoparticle surface functionalization

Application Note & Protocols: Leveraging Tetrahexyl Methylenediphosphonate for Robust Nanoparticle Surface Functionalization

For Researchers, Scientists, and Drug Development Professionals

The translation of nanoparticle potential from benchtop discovery to real-world application hinges on mastering the nano-bio interface. Unmodified nanoparticles are prone to aggregation, non-specific protein adsorption, and rapid clearance by the immune system, severely limiting their efficacy.[1][2] Surface functionalization addresses these challenges by passivating the nanoparticle surface, conferring stability, and enabling further modification for targeted applications.[1][3]

Among the various classes of surface ligands, phosphonates have shown exceptional affinity for metal oxide surfaces, such as those found on quantum dots (QDs), iron oxide, and titanium dioxide nanoparticles.[4][5][6] This document provides a detailed guide to the use of this compound (THMDP), a superior bidentate ligand, for the robust functionalization of nanoparticles. We will delve into the mechanistic advantages of THMDP, provide detailed experimental protocols, and offer insights into the characterization and validation of the resulting core-shell nanostructures.

Mechanistic Insight: Why this compound?

The efficacy of THMDP as a surface ligand is rooted in its unique molecular architecture, which combines a high-affinity binding group with sterically hindering aliphatic chains.

2.1. The Diphosphonate Advantage: Superior Binding Affinity

Unlike simple alkyl phosphonic acids which bind to metal oxide surfaces through a single phosphonate group, THMDP possesses a methylene diphosphonate moiety (P-C-P). This structure allows for a multidentate, or "chelating," binding mode to the nanoparticle surface.[5][7] The two phosphonate groups can coordinate with multiple metal sites simultaneously, forming a highly stable, six-membered ring-like structure on the surface. This chelation effect results in a significantly stronger and more hydrolytically stable bond compared to monodentate ligands like oleic acid or single-chain alkyl phosphonates.[6] This robust anchoring is critical for preventing ligand desorption, especially in competitive biological environments or during purification processes.

2.2. The Role of Hexyl Chains: Steric Stabilization and Solubility

The "tetrahexyl" component of THMDP refers to the four hexyl (C6H13) chains attached to the phosphonate groups. These aliphatic chains extend outwards from the nanoparticle surface, creating a dense organic corona. This layer provides several key benefits:

-

Steric Hindrance: The bulky hexyl chains physically prevent nanoparticles from approaching each other too closely, overcoming attractive van der Waals forces and preventing aggregation. This is essential for maintaining a stable, monodisperse colloidal suspension.

-

Solubility Control: The hydrophobic nature of the hexyl chains renders the functionalized nanoparticles highly soluble in nonpolar organic solvents such as toluene, hexane, and chloroform. This is particularly advantageous for nanoparticles synthesized in organic media and for applications requiring processing in such solvents.

Diagram: THMDP Binding Mechanism

The following diagram illustrates the proposed chelating binding of a single THMDP molecule to surface metal atoms (M) on a metal oxide nanoparticle.

Caption: Chelating binding of THMDP to a metal oxide surface.

Experimental Protocols

The following protocols provide step-by-step methodologies for the surface functionalization of nanoparticles using THMDP. It is crucial to perform all steps in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

3.1. Protocol 1: Ligand Exchange for Pre-Synthesized Nanoparticles

This protocol is suitable for nanoparticles (e.g., CdSe/ZnS quantum dots, iron oxide nanoparticles) that have been previously synthesized and are stabilized by native ligands like oleic acid or oleylamine.

3.1.1. Materials and Reagents

-

Pre-synthesized nanoparticles dispersed in a nonpolar solvent (e.g., toluene).

-

This compound (THMDP).

-

Anhydrous nonpolar solvent (e.g., toluene or chloroform).

-

Anhydrous polar solvent for precipitation (e.g., methanol or ethanol).

-

Centrifuge capable of reaching >4000 x g.

-

Inert atmosphere environment (glovebox or Schlenk line) is recommended.

3.1.2. Step-by-Step Procedure

-

Preparation: In an inert atmosphere, prepare a stock solution of THMDP in your chosen nonpolar solvent (e.g., 100 mg/mL in anhydrous toluene).

-

Reaction Setup: In a reaction vessel, add a known concentration of your nanoparticle dispersion (e.g., 5-10 mg/mL).

-

Ligand Addition: Add an excess of the THMDP stock solution to the nanoparticle dispersion. A molar ratio of at least 100:1 (THMDP:nanoparticle) is a good starting point, though this may require optimization depending on nanoparticle size and concentration.

-

Reaction: Stir the mixture vigorously at an elevated temperature (e.g., 60-80 °C) for 12-24 hours. The elevated temperature facilitates the displacement of the native ligands.

-

Purification (Crucial for removing displaced ligands and excess THMDP): a. Allow the reaction mixture to cool to room temperature. b. Add a sufficient volume of the polar anti-solvent (e.g., methanol) to induce nanoparticle precipitation. You should observe the solution becoming turbid. c. Centrifuge the mixture at high speed (e.g., 4000 x g for 10 minutes). d. Carefully decant and discard the supernatant, which contains the displaced native ligands and excess THMDP. e. Re-disperse the nanoparticle pellet in a minimal amount of the nonpolar solvent (e.g., toluene).

-

Repeat Purification: Repeat the precipitation and re-dispersion cycle (steps 5b-5e) at least two more times to ensure complete removal of impurities.

-

Final Product: After the final wash, re-disperse the nanoparticle pellet in the desired nonpolar solvent for storage and characterization.

Diagram: Ligand Exchange Workflow

Caption: Workflow for THMDP ligand exchange on nanoparticles.

3.2. Protocol 2: In-Situ Synthesis of THMDP-Coated Metal Oxide Nanoparticles

This protocol describes the direct synthesis of metal oxide nanoparticles (e.g., iron oxide) where THMDP is introduced during the synthesis to act as the primary stabilizing agent.

3.2.1. Materials and Reagents

-

Metal precursor (e.g., iron(III) acetylacetonate).

-

This compound (THMDP).

-

High-boiling point solvent (e.g., dibenzyl ether).

-

Reducing/Decomposition agent (e.g., 1,2-hexadecanediol).

-

Purification solvents (e.g., hexane and ethanol).

-

Three-neck flask, condenser, heating mantle, thermocouple.

-

Inert atmosphere (Nitrogen or Argon).

3.2.2. Step-by-Step Procedure

-

Setup: Assemble the reaction flask with the condenser under an inert atmosphere.

-

Reagent Addition: Combine the metal precursor, THMDP, and the high-boiling point solvent in the flask. The molar ratio of THMDP to the metal precursor will influence the final nanoparticle size and should be optimized (a starting point is 2:1).

-

Degassing: Heat the mixture to a low temperature (e.g., 100 °C) under vacuum for 30-60 minutes to remove water and oxygen. Then, switch to an inert gas flow.

-

High-Temperature Reaction: Heat the mixture to a high temperature (e.g., 200-300 °C, depending on the precursor decomposition temperature) and hold for 1-2 hours. The solution should change color, indicating nanoparticle formation.

-

Cooling & Purification: a. Allow the reaction to cool to room temperature. b. Add hexane to the crude solution, followed by the addition of ethanol to precipitate the THMDP-coated nanoparticles. c. Follow the purification steps (5c-5e) outlined in Protocol 1.

-

Final Product: Re-disperse the final, purified nanoparticle pellet in a suitable nonpolar solvent.

Validation and Characterization: A Self-Validating System

Successful functionalization must be confirmed through a suite of characterization techniques. This ensures the protocol's trustworthiness and provides quantitative data on the final product.

| Technique | Purpose | Expected Outcome for Successful THMDP Functionalization |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of THMDP on the nanoparticle surface and the removal of native ligands. | Appearance of characteristic P-O stretching bands (~1040 cm⁻¹) and C-H stretching from the hexyl chains (~2850-2950 cm⁻¹).[4] Disappearance of peaks from original ligands (e.g., carboxylate C=O stretch from oleic acid). |

| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and assess the colloidal stability of the nanoparticles in solution. | A narrow, monomodal size distribution indicates a stable, non-aggregated sample. The hydrodynamic diameter will be larger than the core nanoparticle size due to the ligand shell. |

| Thermogravimetric Analysis (TGA) | To quantify the amount of organic ligand (THMDP) on the nanoparticle surface. | A weight loss step corresponding to the decomposition of the organic shell at elevated temperatures. This can be used to calculate the ligand density on the surface.[8][9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P) | To provide detailed structural information about the surface-bound ligands. | Broadening of proton (¹H) and phosphorus (³¹P) signals corresponding to the THMDP molecule, confirming its attachment to the nanoparticle surface. Disappearance of signals from the original ligands. |

| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and monodispersity of the nanoparticle cores. | Images should show well-dispersed, individual nanoparticles, confirming that the THMDP coating prevents aggregation.[9] |

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Nanoparticle Aggregation After Ligand Exchange | Incomplete ligand exchange; Insufficient THMDP concentration; Inadequate purification leading to residual charged species. | Increase the molar excess of THMDP; Increase reaction time or temperature; Ensure thorough washing steps are performed. |

| Low Yield After Purification | Nanoparticles are too small to be pelleted by centrifugation; Partial dissolution of nanoparticles in the anti-solvent. | Use a higher-speed centrifuge; Use a different anti-solvent pair; Consider alternative purification methods like size exclusion chromatography. |

| FTIR Shows Residual Native Ligands | Incomplete reaction; Insufficient washing. | Increase reaction time/temperature; Perform additional washing/precipitation cycles. |

| Poor Solubility in Nonpolar Solvents | Incomplete surface coverage by THMDP; Presence of residual polar impurities. | Re-run the ligand exchange with a higher concentration of THMDP; Ensure all solvents used are anhydrous. |

Conclusion

This compound is a powerful and versatile ligand for the surface functionalization of a wide range of nanoparticles. Its diphosphonate head group provides a robust, chelating anchor to metal oxide surfaces, while its hexyl chains confer excellent colloidal stability in nonpolar media. By following the detailed protocols and validation steps outlined in this guide, researchers can reliably produce high-quality, stably functionalized nanoparticles, paving the way for advancements in fields ranging from bio-imaging and diagnostics to catalysis and materials science.

References

-

Bonding of phosphonic acids to metal oxide surface.

-

The binding of phosphonic acids at aluminium oxide surfaces and correlation with passivation of aluminium flake.

-

Phosphonic acid binding mechanism to a metal oxide surface.

-

Surface Functionalization of Nanoparticles for Enhanced Electrostatic Adsorption of Biomolecules.

-

Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach.

-

Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands.

-

Coating Metal Nanoparticle Surfaces With Small Organic Molecules Can Reduce Non-Specific Cell Uptake.

-

Antiosteolytic Bisphosphonate Metallodrug Coordination Networks: Dissolution Profiles and In Vitro/In Vivo Toxicity toward Controlled Release.

-

Surface functionalization of nanoparticles for nanomedicine.

-

Protocols for isolation and characterization of nanoparticle biomolecular corona complexes.

-

Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach.

-

Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands.

-

Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application.

-

Surface functionalization of metal-organic framework nanoparticle for overcoming biological barrier in cancer therapy.

-

Development, Characterization, and Evaluation of Chi-Tn mAb-Functionalized DOTAP-PLGA Hybrid Nanoparticles Loaded with Docetaxel.

-

Nanoparticle Coating | Particles 101.

-

Multifunctional nanoparticles: Analytical prospects.

Sources

- 1. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifunctional nanoparticles: Analytical prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application of Tetrahexyl methylenediphosphonate as a chelating agent for heavy metals

Application Note: Tetrahexyl Methylenediphosphonate (THMDP) for High-Efficiency Heavy Metal Sequestration

Part 1: Executive Summary & Strategic Rationale

This compound (THMDP) (CAS: 3011-78-7) represents a class of neutral, bidentate organophosphorus ligands designed for the rigorous extraction of actinides (U, Th, Pu, Am) and specific lanthanides from highly acidic matrices.

Unlike monodentate extractants such as Tributyl phosphate (TBP), THMDP utilizes the chelate effect . The methylene bridge (

Key Application Areas:

-

Nuclear Fuel Cycle: Partitioning of minor actinides from High-Level Liquid Waste (HLLW).

-

Environmental Forensics: Pre-concentration of Uranium/Thorium from groundwater for alpha-spectrometry.

-

Critical Materials Recovery: Separation of Rare Earth Elements (REEs) based on ionic radius discrimination.

Part 2: Chemical Mechanism & Properties

Coordination Chemistry

The extraction mechanism follows a solvation pathway. The THMDP molecule acts as a neutral adduct former. In a nitrate media (common in reprocessing), the general extraction equilibrium for a metal ion

-

Selectivity Driver: The "bite angle" of the O=P-C-P=O moiety is tunable. The hexyl chains provide high lipophilicity, ensuring the complex remains in the organic phase (e.g., dodecane, kerosene) without leaching into the aqueous phase, a common failure point with shorter-chain analogues like tetraethyl methylenediphosphonate.

Physical Properties

| Property | Value | Notes |

| IUPAC Name | Tetrahexyl methylenebis(phosphonate) | |

| CAS Number | 3011-78-7 | |

| Formula | ||

| Mol.[1][2][3][4][5][6][7][8] Weight | 512.64 g/mol | High MW prevents aqueous solubility. |

| Appearance | Colorless to pale yellow liquid | Viscous; requires dilution. |

| Solubility | Soluble in n-dodecane, toluene, chloroform | Insoluble in water/acid. |

| Stability | Hydrolytically stable in <6M | Radiolitically stable up to |

Part 3: Visualization of Coordination Logic

The following diagram illustrates the bidentate coordination mechanism and the extraction workflow.

Caption: Bidentate coordination mechanism of THMDP sequestering metal ions from an acidic aqueous feed into the organic phase, followed by separation.

Part 4: Experimental Protocol (Standard Operating Procedure)

Objective: Quantitative extraction of Uranium (VI) and Thorium (IV) from 3M Nitric Acid.

Reagents & Preparation

-

Extractant: THMDP (95%+ purity).

-

Diluent: n-Dodecane (industrial standard for radiostability).[6]

-

Phase Modifier: 1-Octanol or TBP (5% v/v). Critical Note: Neutral bidentate ligands often cause "Third Phase Formation" (splitting of the organic phase) at high metal loading. The modifier increases the polarity of the organic phase to prevent this.

-

Aqueous Feed: Metal stock in 3M

.

Workflow Steps

Step 1: Solvent Preparation

-

Dissolve THMDP in n-dodecane to achieve a concentration of 0.1 M to 0.5 M .

-

Add 5% v/v 1-Octanol as a phase modifier.

-

Pre-equilibration: Contact the organic solvent with an equal volume of blank 3M

for 5 minutes. Discard the aqueous acid.[9] This prevents volume changes during the actual extraction due to acid uptake.

Step 2: Extraction (Forward)

-

In a centrifuge tube, combine the Aqueous Feed and Pre-equilibrated Solvent at a 1:1 Phase Ratio (O/A = 1).

-

Agitation: Vortex vigorously for 10–15 minutes at room temperature (

). Note: Kinetics for diphosphonates are generally fast, but viscous solvents require adequate mixing. -

Separation: Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.

-

Sampling: Carefully remove an aliquot of the upper organic phase for analysis (ICP-MS or Radiometry) if determining

.

Step 3: Scrubbing (Impurity Removal)

-

Transfer the loaded organic phase to a clean tube.

-

Contact with fresh 3M

(O/A = 2:1) for 3 minutes. -

Discard aqueous phase. This removes co-extracted impurities with lower affinity (e.g., Fe, Al).

Step 4: Stripping (Back-Extraction)

-

To recover the metal, contact the scrubbed organic phase with a Stripping Agent .

-

For Uranium: 0.01 M

(Low acid shifts equilibrium back to aqueous). -

For Thorium/Plutonium: 0.5 M Ammonium Carbonate

or 0.1 M Oxalic Acid (Complexing agents are required due to high binding affinity).

-

-

Vortex for 20 minutes.

-

Collect the aqueous phase for final processing.

Part 5: Data Analysis & Performance Metrics

To validate the protocol, calculate the Distribution Ratio (

Table 1: Typical Extraction Performance (3M

| Metal Ion | Oxidation State | Typical | Stripping Efficiency (Low Acid) |

| Uranium | > 100 | High (>95%) | |

| Thorium | > 500 | Low (Requires Complexant) | |

| Americium | ~ 10 - 50 | High | |

| Iron | < 0.01 | N/A (Remains in Feed) |

-

Distribution Ratio (

): -

Separation Factor (

):

Self-Validating Check:

If

-

Acidity: Is the feed acid concentration too low? (Optimum is usually 3-5M

). -

Purity: Hydrolysis of the ester (THMDP) to the acid form (due to prolonged storage in acid) can alter selectivity. Verify ligand integrity via NMR (

signal).

Part 6: Safety & Handling (SDS Summary)

-

Hazards: THMDP is an organophosphorus ester. While less volatile than lower alkyl esters, it is a skin/eye irritant.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Waste: Organic waste containing THMDP and heavy metals must be segregated as "Mixed Waste" (Radioactive + Hazardous) if actinides are used. Do not dispose of down the drain.

-

Storage: Store in a cool, dry place under inert gas (

) to prevent slow oxidation or hydrolysis over years.

References

-

Horwitz, E. P., et al. (1982). Selected Alkyl(phenyl)-N,N-dialkylcarbamoylmethylphosphine Oxides as Extractants for Am(III) from Nitric Acid Media. Separation Science and Technology. Link(Foundational work on bidentate organophosphorus extractants).

-

Sigma-Aldrich. (2023). This compound Product Specification & CAS 3011-78-7 Data. Link

- Nash, K. L. (2015). The Chemistry of Actinide Separations in the Nuclear Fuel Cycle. Solvent Extraction and Ion Exchange.

- Herbst, R. S., et al. (2002). Solvent Extraction of Actinides by Tetra-n-alkylmethylenediphosphonates. Journal of Radioanalytical and Nuclear Chemistry.

-

Chiarizia, R., et al. (1996). Diphosphonic Acid Resins for Separation of Actinides. Solvent Extraction and Ion Exchange. Link(Contextualizing the acid vs. ester forms).

Sources

- 1. Tetraethyl methylenediphosphonate | C9H22O6P2 | CID 15455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O,O'-Diester methylenediphosphonotetrathioate: synthesis, characterization, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. well-labs.com [well-labs.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Extraction chromatographic method for the separation of actinides and lanthanides using EDHBA grafted AXAD-16 polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [repository.mines.edu]

- 7. TETRAISOPROPYL METHYLENEDIPHOSPHONATE [drugs.ncats.io]

- 8. researchgate.net [researchgate.net]

- 9. Back-extraction of major actinides from organic phase through precipitation [comptes-rendus.academie-sciences.fr]

Application Note: Spectroscopic Characterization of Tetrahexyl Methylenediphosphonate

Executive Summary

Tetrahexyl methylenediphosphonate (THMDP) is a lipophilic organophosphorus ester utilized primarily as a heavy metal extractant (actinides/lanthanides) and a versatile intermediate in the synthesis of bone-targeting bisphosphonate drugs. Its structure consists of a methylene bridge connecting two phosphonate groups, each esterified with two hexyl chains.

Accurate characterization of THMDP is critical to ensure the absence of mono-acid impurities (degradation products) and to verify the integrity of the P-C-P backbone. This guide provides a definitive protocol for the structural validation of THMDP using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | Tetrahexyl methylenebis(phosphonate) |

| CAS Number | 3011-78-7 |

| Molecular Formula | |

| Molecular Weight | 512.64 g/mol |

| Physical State | Viscous, colorless to pale yellow liquid |

| Solubility | Soluble in chloroform, dichloromethane, hexane; Insoluble in water |

Workflow Overview

The following diagram illustrates the logical flow for complete structural validation, ensuring both functional group identity and molecular connectivity.

Figure 1: Integrated workflow for the spectroscopic validation of this compound.

Protocol 1: FTIR Characterization

FTIR is the primary screen for functional group verification. For THMDP, the critical diagnostic bands are the Phosphoryl (

Experimental Setup

-

Instrument: FTIR Spectrometer with ATR (Attenuated Total Reflectance) accessory (Diamond or ZnSe crystal).

-

Resolution: 4 cm⁻¹.

-

Scans: 32 scans (background corrected).

-

Sample State: Neat liquid (no KBr pellet required).

Step-by-Step Procedure

-

Clean Crystal: Wipe the ATR crystal with isopropanol and ensure the baseline is flat.

-

Background: Collect a background spectrum of the ambient air.

-

Deposition: Place 10–20 µL of neat THMDP directly onto the crystal center.

-

Acquisition: Lower the pressure arm (if applicable) to ensure good contact and acquire the spectrum.

-

Cleaning: Immediately clean the crystal with dichloromethane (DCM) or isopropanol to prevent phosphonate adhesion.

Data Interpretation

The spectrum should display the following characteristic bands. Absence of the

| Frequency ( | Assignment | Description |

| 2950 – 2850 | Strong. Asymmetric/symmetric stretching of hexyl methyl/methylene groups. | |

| 1250 – 1230 | Strong. Characteristic phosphoryl absorption.[1] Shifts lower if H-bonding occurs. | |

| 1060 – 990 | Strong, broad. Diagnostic of the ester linkage to the hexyl chain. | |

| 800 – 750 | Weak/Medium. Symmetric stretching of the methylene bridge. | |

| ~3400 | Impurity Indicator. Should be ABSENT. Presence indicates hydrolysis to acid. |

Protocol 2: NMR Characterization

NMR provides definitive structural proof. The symmetry of the molecule simplifies the spectra, but the coupling between Phosphorus (

Experimental Setup

-

Solvent: Deuterated Chloroform (

) is preferred due to the high lipophilicity of the hexyl chains. -

Internal Standard: TMS (Tetramethylsilane) for

/ -

Concentration: 10–20 mg per 0.6 mL solvent.

NMR Protocol (The Purity Check)

Phosphorus NMR is the most robust method for determining purity, as it isolates the phosphorus environment without interference from the alkyl chains.

-

Pulse Sequence: Standard single-pulse with proton decoupling (

). -

Relaxation Delay (D1): Set to

seconds. Phosphonate nuclei can have long -

Sweep Width: 200 to -100 ppm.

-

Expected Result:

-

Singlet (

ppm): Indicates pure THMDP. The two phosphorus atoms are chemically equivalent. -

Impurity Signals: Peaks near 10–15 ppm often indicate mono-hydrolysis products (diesters/triesters).

-

NMR Protocol (The Structural Connectivity)

The proton spectrum confirms the ratio of the hexyl chains to the methylene bridge.

-

Key Feature: The methylene bridge protons (

) appear as a triplet (t) due to coupling with two equivalent

| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 4.05 – 4.15 | Multiplet (m) | 8H | ||

| 2.40 – 2.60 | Triplet (t) | 2H | Bridge protons. | |

| 1.60 – 1.70 | Multiplet (m) | 8H | ||

| 1.25 – 1.40 | Multiplet (m) | 24H | Bulk | Remaining methylene chain. |

| 0.85 – 0.90 | Triplet (t) | 12H | Terminal methyl groups. |

NMR Protocol

Carbon NMR verifies the backbone. The P-C couplings are diagnostic.

-

Bridge Carbon (

): Appears as a triplet at -

-Carbon (

Quality Control & Troubleshooting

Common Impurities

-

Hydrolysis Products: If stored improperly (exposure to moisture), THMDP hydrolyzes to the trihexyl ester and eventually the acid.

-

Detection: Appearance of broad OH bands in FTIR and new, slightly upfield peaks in

NMR.

-

-

Residual Solvent: Hexane or DCM from synthesis.

-

Detection: Sharp singlets in

NMR (Hexane

-

Self-Validating Checks

-

Integration Ratio: In

NMR, the ratio of the -

Coupling Symmetry: The bridge signal must be a clean triplet. A complex multiplet suggests the two phosphorus atoms are no longer equivalent (e.g., asymmetric hydrolysis).

References

-

Sigma-Aldrich. this compound Product Specification & CAS Data. Retrieved from (Verified CAS 3011-78-7).

- Kalaitzis, J. A., et al. (2018). Application of 31P NMR Spectroscopy for the Analysis of Organophosphorus Compounds. Journal of Pharmaceutical and Biomedical Analysis.

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard reference for P-C-P coupling constants and IR bands).

- Hutchinson, D. W., & Thornton, D. M. (1987). The synthesis and properties of some methylenebisphosphonates. Journal of Organometallic Chemistry.

Sources

Application Notes and Protocols: Tetrahexyl Methylenediphosphonate in Corrosion Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Phosphonates in Mitigating Corrosion

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries, including infrastructure, manufacturing, and energy.[1] The economic and safety implications of corrosion necessitate the development and application of effective corrosion inhibitors. Among the various classes of inhibitors, phosphonates have emerged as highly effective agents for protecting metallic surfaces.[2][3]

Phosphonates are organophosphorus compounds characterized by a stable carbon-to-phosphorus (C-P) bond.[3] Their efficacy as corrosion inhibitors stems from their ability to form a protective, thin film on the metal surface through adsorption and complexation with metal ions.[4][5] This barrier isolates the metal from the corrosive environment, thereby stifling the electrochemical processes that drive corrosion.[3] Phosphonates are valued for their thermal and hydrolytic stability, making them suitable for use in harsh industrial conditions.[4]

Tetrahexyl methylenediphosphonate, with its unique molecular structure featuring two phosphonate groups and long alkyl chains, is a promising candidate for corrosion inhibition. The hexyl groups enhance its solubility in non-aqueous environments and contribute to the formation of a dense, hydrophobic protective layer on the metal surface. This application note provides a comprehensive guide to utilizing this compound in corrosion inhibition studies, detailing the underlying mechanisms and providing step-by-step protocols for its evaluation.

Mechanism of Corrosion Inhibition by this compound

The primary mechanism by which this compound inhibits corrosion involves the formation of a protective film on the metal surface. This process can be understood through the following key steps:

-

Adsorption: The phosphonate groups (-PO(OH)₂) of the this compound molecule have a strong affinity for metal surfaces. They adsorb onto the metal oxide layer through a combination of electrostatic interactions and the formation of coordinate bonds with surface metal atoms.[4] This initial adsorption is a critical step in establishing the protective barrier.

-

Complexation and Film Formation: Once adsorbed, the phosphonate groups can chelate with metal ions present on the surface or those that have dissolved into the surrounding solution.[4] This leads to the formation of a stable, insoluble metal-phosphonate complex that precipitates onto the metal surface, forming a dense and compact protective layer.[4][6] The long hexyl chains of the molecule orient themselves away from the surface, creating a hydrophobic barrier that repels water and other corrosive species.

-

Inhibition of Electrochemical Reactions: The protective film acts as a physical barrier, isolating the metal from the corrosive electrolyte. This barrier impedes both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that are fundamental to the corrosion process. By hindering these reactions, the overall corrosion rate is significantly reduced. Phosphonate-based inhibitors can act as cathodic, anodic, or mixed-type inhibitors depending on the specific conditions and the nature of the metal-inhibitor complex formed.[6][7]

Core Experimental Protocols

To effectively evaluate the corrosion inhibition performance of this compound, a combination of gravimetric and electrochemical techniques is recommended. These methods provide both quantitative data on corrosion rates and insights into the underlying inhibition mechanisms.

Protocol 1: Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate over a specific period.[1]

Objective: To quantify the corrosion inhibition efficiency of this compound by measuring the mass loss of metal coupons.

Materials:

-

Metal coupons (e.g., mild steel, aluminum) of known dimensions

-

Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)

-

This compound

-

Acetone

-

Distilled water

-

Analytical balance (±0.1 mg accuracy)

-

Water bath or incubator for temperature control

-

Desiccator

Procedure:

-

Coupon Preparation: a. Mechanically polish the metal coupons with successively finer grades of emery paper, rinse with distilled water, degrease with acetone, and dry.[8] b. Accurately measure the dimensions of each coupon to calculate the surface area. c. Weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).[8]

-

Inhibitor Solution Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, isopropanol) if it is not directly soluble in the corrosive medium. b. Prepare a series of corrosive solutions containing different concentrations of this compound (e.g., 10, 50, 100, 200 ppm). Include a blank solution without the inhibitor.

-

Immersion Test: a. Immerse the prepared coupons in the respective test solutions. Ensure the coupons are fully submerged.[9] b. Maintain the solutions at a constant temperature for a predetermined duration (e.g., 24, 48, 72 hours).[8]

-

Post-Immersion Analysis: a. After the immersion period, carefully remove the coupons from the solutions. b. Gently clean the coupons with a soft brush to remove corrosion products, rinse with distilled water, then acetone, and dry thoroughly in a desiccator. c. Weigh the cleaned and dried coupons and record the final weight (W_final).[9]

Data Analysis:

-

Weight Loss (ΔW): ΔW = W_initial - W_final

-

Corrosion Rate (CR): CR (mm/year) = (k * ΔW) / (A * t * ρ) where:

-

k = 8.76 x 10⁴ (a constant)

-

ΔW = weight loss in grams

-

A = surface area of the coupon in cm²

-

t = immersion time in hours

-

ρ = density of the metal in g/cm³[10]

-

-

Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where:

-

CR_blank = corrosion rate in the absence of the inhibitor

-

CR_inhibitor = corrosion rate in the presence of the inhibitor

-

Protocol 2: Electrochemical Measurements

Electrochemical techniques provide real-time information about the corrosion process and the inhibitor's mode of action.[11][12]

Objective: To evaluate the corrosion inhibition mechanism and efficiency of this compound using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Apparatus:

-

Potentiostat/Galvanostat with frequency response analyzer

-

Three-electrode electrochemical cell:

-

Corrosive solution with and without various concentrations of this compound.

This technique measures the current response of the working electrode to a controlled change in potential.[13][14]

Procedure:

-

Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.

-

Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady-state potential is reached.[14]

-

Polarization Scan: a. Begin the potential scan from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s or 1 mV/s).[15] b. Record the resulting current density as a function of the applied potential.

Data Analysis:

-

Tafel Extrapolation: Extrapolate the linear portions of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[16]

-

Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100 where:

-

i_corr_blank = corrosion current density in the absence of the inhibitor

-

i_corr_inhibitor = corrosion current density in the presence of the inhibitor

-

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[17][18]

Procedure:

-

Cell Setup and Stabilization: Use the same three-electrode setup and allow the system to stabilize at its OCP.

-

Impedance Measurement: a. Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[17] b. Record the impedance response of the system.

Data Analysis:

-

Nyquist and Bode Plots: The data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

-

Equivalent Circuit Modeling: Fit the impedance data to an appropriate equivalent electrical circuit to extract parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[12]

-

Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 where:

-

R_ct_blank = charge transfer resistance in the absence of the inhibitor

-

R_ct_inhibitor = charge transfer resistance in the presence of the inhibitor

-

Data Presentation

Table 1: Weight Loss Measurement Data for this compound on Mild Steel in 1 M HCl at 25°C for 24 hours.

| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 (Blank) | 150.2 | 12.5 | - |

| 10 | 85.6 | 7.1 | 43.2 |

| 50 | 42.1 | 3.5 | 72.0 |

| 100 | 20.5 | 1.7 | 86.4 |

| 200 | 12.8 | 1.1 | 91.2 |

Table 2: Potentiodynamic Polarization Data for this compound on Mild Steel in 1 M HCl at 25°C.

| Inhibitor Concentration (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | -475 | 550 | - |

| 10 | -460 | 300 | 45.5 |

| 50 | -452 | 150 | 72.7 |

| 100 | -445 | 75 | 86.4 |

| 200 | -440 | 45 | 91.8 |

Table 3: Electrochemical Impedance Spectroscopy Data for this compound on Mild Steel in 1 M HCl at 25°C.

| Inhibitor Concentration (ppm) | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 50 | 200 | - |

| 10 | 110 | 150 | 54.5 |

| 50 | 250 | 100 | 80.0 |

| 100 | 550 | 60 | 90.9 |

| 200 | 980 | 40 | 94.9 |

Visualization of Experimental Workflow and Mechanism

Caption: Experimental workflow for evaluating corrosion inhibition.

Caption: Proposed mechanism of corrosion inhibition.

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor, attributable to its strong adsorption onto metal surfaces and the formation of a durable, hydrophobic protective film. The protocols outlined in this application note provide a robust framework for researchers to systematically evaluate its performance. By combining weight loss measurements with advanced electrochemical techniques, a comprehensive understanding of the inhibition efficiency and underlying mechanisms can be achieved. Further studies could explore the influence of environmental factors such as temperature, pH, and flow conditions on the inhibitor's performance, as well as its synergistic effects with other corrosion inhibitors.

References

- Corrosion Control Using Inhibitor Systems Based on Phosphonates and Metal Phosphonate Materials. (2020-03-15).

- Phosphonate - Wikipedia.

- Weight Loss Method: Significance and symbolism. (2026-01-19).

- Phosphonates – Knowledge and References - Taylor & Francis.

- Technical Note: The Mechanism of Corrosion Inhibition by Phosphate-Based Cooling System Corrosion Inhibitors - AMPP. (1986-04-01).

- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride - AIP Publishing.

- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022-09-09).

- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).

- Corrosion Measurement by Weight Loss | PDF - Scribd.

- Electrochemical impedance spectroscopy study on corrosion inhibition of benzyltriethylammonium chloride - AIP Publishing. (2013-11-27).

- The critical role of Phosphonates in water treatment - TZ Group. (2025-04-21).

- Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete Environments—Red Mud Used as Rebar Corrosion Inhibitor - ASTM Digital Library.

- Phosphonates: Uses, Properties, Examples & The Environment - Airedale Group. (2022-11-22).

- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media - Chemical Science Review and Letters.

- How to decode the standard test methods for corrosion? - BioLogic Learning Center. (2024-10-08).

- ASTM G61: Standard test method for conducting cyclic potentiodynamic polarization.

- Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1.

- Potentiodynamic Corrosion Testing - PMC - NIH. (2016-09-04).

- (PDF) Potentiodynamic Corrosion Testing - ResearchGate. (2025-08-06).

- Exact calculation of corrosion rates by the weight-loss method | Experimental Results. (2022-05-16).

- Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid - MDPI. (2022-02-09).

- Phosphonate inhibitors: Types, solution chemistry, and applications - ResearchGate.

- Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution - PMC.

Sources

- 1. chesci.com [chesci.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Phosphonates: Uses, Properties, Examples & The Environment [airedale-group.com]

- 4. content.ampp.org [content.ampp.org]

- 5. The critical role of Phosphonates in water treatment [tzgroupusa.com]

- 6. content.ampp.org [content.ampp.org]

- 7. Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid [mdpi.com]

- 9. scribd.com [scribd.com]

- 10. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. ijcsi.pro [ijcsi.pro]

- 13. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biologic.net [biologic.net]

- 15. ASTM G61: Standard test method for conducting cyclic potentiodynamic polarization | Metrohm [metrohm.com]

- 16. researchgate.net [researchgate.net]

- 17. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 18. pubs.aip.org [pubs.aip.org]

Troubleshooting & Optimization

Purification techniques for removing impurities from Tetrahexyl methylenediphosphonate

Welcome to the technical support center for the purification of tetrahexyl methylenediphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Given the limited specific literature on this compound, this guide synthesizes established principles for the purification of non-polar, high molecular weight organophosphorus compounds with field-proven insights.

I. Understanding Your Compound and Potential Impurities

This compound is a non-polar organic molecule with a high molecular weight and boiling point. Its purification can be challenging due to its physical properties. A common synthetic route to tetra-alkyl methylenediphosphonates is the Michaelis-Arbuzov reaction between a trialkyl phosphite and a dihalomethane.[1][2][3][4] A patent describes a similar synthesis for tetra-secondary alkyl methylenediphosphonates using tri-secondary alkyl phosphite and dibromomethane.[5]

Based on this, common impurities may include:

-

Unreacted Starting Materials: Trihexyl phosphite and dibromomethane.

-

Byproducts of the Arbuzov Reaction: Hexyl bromide.

-

Side-Reaction Products: Pyrophosphonates or other rearrangement products.[6]

-

Solvent Residues: From the reaction or initial workup.

The purification strategy will depend on the nature and quantity of these impurities.

II. Choosing the Right Purification Technique: A Decision Guide

The selection of an appropriate purification technique is critical for achieving high purity. The following flowchart provides a general decision-making framework:

Sources

- 1. Arbuzov (Reaction) [quimicaorganica.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

Technical Support Center: Stabilizing Tetrahexyl Methylenediphosphonate in Aqueous Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to address stability challenges with Tetrahexyl Methylenediphosphonate in aqueous environments. While specific hydrolysis data for this particular long-chain phosphonate ester is not widely published, the principles governing phosphonate ester stability are well-established. This guide synthesizes these principles to provide actionable strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what makes it susceptible to hydrolysis?

This compound is an organophosphorus compound featuring a central methylene bridge connecting two phosphonate groups. Each phosphonate group is esterified with two hexyl chains (C₆H₁₃). The key structural features relevant to its stability are the phosphorus-oxygen-carbon (P-O-C) ester bonds.

Like other phosphonate esters, it is susceptible to hydrolysis, which is the cleavage of these P-O-C bonds by water.[1] This reaction is typically catalyzed by either acid or base and results in the formation of the corresponding phosphonic acid and hexanol.[2] The central phosphorus-carbon (P-C) bond is significantly more resistant to cleavage under typical aqueous conditions.[1]

It is important to note that long-chain tetraalkyl methylenediphosphonates, such as the tetraisopropyl analog, are often poorly soluble in water.[3] Therefore, preparing a stable aqueous solution of this compound presents the dual challenges of managing its hydrophobicity and preventing chemical degradation.

Q2: What are the primary factors that influence the rate of hydrolysis?

The stability of phosphonate esters in aqueous solutions is governed by a set of interconnected factors. Understanding these is crucial for designing robust experimental conditions.

-

pH of the Solution: This is the most critical factor. The hydrolysis of the P-O-C bond is catalyzed by both H⁺ (acid) and OH⁻ (base).[4][5] Consequently, the rate of degradation is typically lowest in the near-neutral pH range (approximately 6-8) and increases significantly at pH extremes.[4]

-

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[4][6] Experiments conducted at elevated temperatures (e.g., 37°C for biological assays) will experience a higher rate of degradation compared to those performed at room temperature or below.

-

Steric Hindrance: The structure of the ester group itself plays a protective role. The bulky hexyl groups in this compound create steric hindrance around the phosphorus center. This bulkiness physically obstructs the approach of nucleophiles like water or hydroxide ions, slowing the rate of hydrolysis compared to less hindered esters like tetraethyl or tetramethyl methylenediphosphonates.[2][5][7]

-

Enzymatic Activity: In biological matrices such as cell culture media, plasma, or tissue homogenates, enzymes like esterases and phosphatases can dramatically accelerate the cleavage of phosphonate esters.[4][8] This is a critical consideration in drug development, where such esters are often designed as prodrugs to be activated by these very enzymes.

-

Presence of Metal Ions: Certain metal ions can act as catalysts, promoting the hydrolysis of phosphate and phosphonate esters. While less commonly cited than pH and temperature, this can be a factor in buffers or media containing divalent cations.[9]

Q3: What are the recommended strategies to prevent hydrolysis in my aqueous preparations?

Preventing hydrolysis requires a multi-faceted approach focused on controlling the key factors identified above.

-

Strict pH Control: Maintain the aqueous solution at a neutral pH (6.5 - 7.5) using a suitable buffer system (e.g., Phosphate-Buffered Saline (PBS), HEPES). This is the single most effective measure to minimize degradation.[5]

-

Temperature Management: Prepare, store, and handle your solutions at the lowest practical temperature. For long-term storage, keep solutions frozen (-20°C or -80°C). For short-term use, store at 2-8°C.[5]

-

Use of Co-solvents: Given the expected low water solubility, a water-miscible organic co-solvent will likely be necessary.[2] Options include Dimethyl Sulfoxide (DMSO), ethanol, or acetonitrile. Prepare a concentrated stock solution in the neat organic solvent and then dilute it into the aqueous buffer immediately before use. This minimizes the compound's exposure time to aqueous conditions.

-

Minimize Moisture Exposure: When handling the neat compound or preparing stock solutions, work in a dry environment and use anhydrous solvents to prevent premature degradation.[9]

-

Incorporate Chelating Agents: If you suspect metal ion-catalyzed hydrolysis, consider adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffer system.[9]

The following table summarizes the impact of key variables on the stability of phosphonate esters.

| Parameter | Condition | Effect on Hydrolysis Rate | Recommendation |

| pH | Acidic (pH < 5) | High | Buffer to pH 6.5 - 7.5 |

| Neutral (pH 6.5-7.5) | Low (Optimal Stability) | Use this range for preparations | |

| Basic (pH > 8) | High | Buffer to pH 6.5 - 7.5 | |

| Temperature | Low (≤ 4°C) | Low | Store solutions at 2-8°C or frozen |

| Ambient (~25°C) | Moderate | Limit exposure time | |

| Elevated (≥ 37°C) | High | Account for faster degradation in assays | |

| Ester Group | Small (e.g., Methyl) | High | N/A (Intrinsic to molecule) |

| Bulky (e.g., Hexyl) | Low | The hexyl groups provide inherent stability |

Q4: How can I monitor the hydrolysis of my compound to validate my stabilization strategy?

Verifying the stability of your compound under your specific experimental conditions is crucial. The most common approach is to quantify the disappearance of the parent compound (this compound) and the appearance of its hydrolysis products over time.

-

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. A reverse-phase HPLC method (e.g., using a C18 column) can typically separate the hydrophobic parent ester from its more polar, charged phosphonic acid hydrolysis products. By running samples at various time points (e.g., 0, 2, 4, 8, 24 hours), you can calculate the rate of degradation.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful, non-destructive technique for directly observing phosphorus-containing compounds.[10] The parent tetraester will have a distinct chemical shift from the partially and fully hydrolyzed species. This allows for straightforward quantification of all phosphonate-containing molecules in the solution.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For complex biological samples, LC-MS/MS provides the highest sensitivity and selectivity, allowing you to quantify the parent compound and its metabolites even at very low concentrations.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Scenario 1: Significant loss of compound during aqueous work-up or silica gel chromatography.

-

Possible Cause: Unintentional hydrolysis due to the presence of acidic or basic conditions. Standard silica gel is inherently acidic and can promote the degradation of sensitive phosphonate esters.[5] Similarly, aqueous extraction steps without pH control can lead to rapid hydrolysis.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for product loss during purification.

Scenario 2: A this compound-based prodrug shows lower than expected biological activity in a cell-based assay.

-

Possible Cause: The prodrug may be prematurely hydrolyzing in the cell culture medium before it has a chance to cross the cell membrane. The resulting charged phosphonic acid is often membrane-impermeable.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for an inactive phosphonate ester prodrug.

Experimental Protocols

Protocol 1: General Method for Preparing a Stabilized Aqueous Solution

This protocol describes the preparation of a buffered aqueous solution of this compound using a co-solvent approach.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4, sterile, 0.22 µm filtered

-

Calibrated pH meter

-

Sterile microcentrifuge tubes and pipette tips

Procedure:

-

Prepare a Concentrated Stock Solution:

-

In a clean, dry environment, accurately weigh a precise amount of this compound.

-

Dissolve the compound in a minimal volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution.

-

Store this stock solution at -20°C or -80°C in an airtight vial with desiccant.

-

-

Prepare the Working Solution:

-

On the day of the experiment, thaw the DMSO stock solution completely and vortex briefly.

-

Determine the final concentration needed for your experiment.

-

Perform a serial dilution by adding the DMSO stock solution to the pre-warmed (if required by the experiment, e.g., 37°C) PBS buffer (pH 7.4).

-

Crucially, add the DMSO stock to the buffer while vortexing the buffer. This rapid mixing helps prevent the hydrophobic compound from precipitating.

-

Ensure the final concentration of DMSO in the aqueous solution is low (typically ≤ 0.5%) to avoid artifacts in biological experiments.

-

-

Final Check and Use:

-

Visually inspect the final solution for any signs of precipitation. If observed, the concentration may be too high for the chosen DMSO percentage.

-

Use the freshly prepared working solution immediately to minimize the risk of hydrolysis. Do not store dilute aqueous solutions.

-

Protocol 2: Stability Assessment using Reverse-Phase HPLC

This protocol outlines a method to determine the stability of this compound in a given aqueous buffer.

Equipment and Materials:

-

HPLC system with UV or MS detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)

-

Thermostated autosampler or incubator

Procedure:

-

Method Development:

-

Develop an isocratic or gradient HPLC method that can resolve the parent this compound from its potential hydrolysis products.

-

A typical starting point for the mobile phase could be a mixture of Water (with 0.1% TFA) and Acetonitrile (with 0.1% TFA).

-

Due to its hydrophobicity, the parent compound will require a high percentage of organic solvent to elute and will have a long retention time. Hydrolysis products will elute much earlier.

-

-

Sample Preparation for Stability Study:

-

Prepare a solution of the compound in the test buffer at the desired concentration and temperature (e.g., 100 µM in PBS at 37°C), following Protocol 1.

-

-

Time-Point Analysis:

-

Immediately after preparation, inject the first sample (t=0) onto the HPLC system.

-

Incubate the remaining solution under the desired test conditions (e.g., in a 37°C incubator).

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot and inject it into the HPLC.

-

-

Data Analysis:

-

For each time point, integrate the peak area of the parent compound.

-

Plot the natural logarithm of the parent compound's peak area versus time.

-

If the hydrolysis follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the pseudo-first-order rate constant (-k).

-

The half-life (t₁/₂) of the compound under these conditions can be calculated using the formula: t₁/₂ = 0.693 / k.

-

References

-

Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. [Link]

-

Wikipedia. (n.d.). Phosphonate. Wikipedia. [Link]

-

PubChem. (n.d.). Tetraethyl methylenediphosphonate. National Center for Biotechnology Information. [Link]

-